molecular formula C20H26BrN7O4 B11703486 2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol

Cat. No.: B11703486
M. Wt: 508.4 g/mol
InChI Key: AZFXUXPLBOBHNI-LPYMAVHISA-N
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Description

2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol is a complex organic compound with potential applications in various fields of science and industry. This compound features a bromine atom, a triazine ring, and morpholine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions. One common method involves the halogenation of an aromatic precursor to introduce the bromine atom, followed by the formation of the triazine ring through a series of condensation reactions with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and hydrazone linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol is unique due to its combination of a bromine atom, triazine ring, and morpholine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H26BrN7O4

Molecular Weight

508.4 g/mol

IUPAC Name

2-bromo-4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxyphenol

InChI

InChI=1S/C20H26BrN7O4/c1-2-32-16-12-14(11-15(21)17(16)29)13-22-26-18-23-19(27-3-7-30-8-4-27)25-20(24-18)28-5-9-31-10-6-28/h11-13,29H,2-10H2,1H3,(H,23,24,25,26)/b22-13+

InChI Key

AZFXUXPLBOBHNI-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br)O

Origin of Product

United States

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